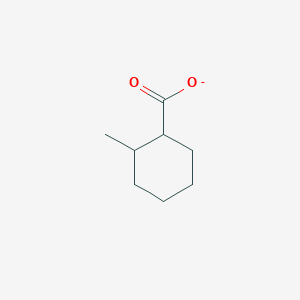
2-Methylcyclohexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylcyclohexane-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MCHC and is a cyclic ester of 2-methylcyclohexanecarboxylic acid. MCHC is a colorless liquid that is soluble in water and other organic solvents.
作用機序
The mechanism of action of MCHC is not fully understood. However, it is believed that MCHC interacts with various biological molecules, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. This interaction can lead to changes in the conformation and function of these molecules.
生化学的および生理学的効果
MCHC has been shown to have various biochemical and physiological effects. In vitro studies have shown that MCHC can inhibit the growth of cancer cells by inducing apoptosis. MCHC has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that MCHC can reduce the level of triglycerides and cholesterol in the blood.
実験室実験の利点と制限
One of the advantages of using MCHC in lab experiments is its ease of synthesis. MCHC is also stable under various conditions, making it suitable for use in various experiments. However, one of the limitations of using MCHC in lab experiments is its low solubility in water, which can limit its use in aqueous solutions.
将来の方向性
For the research on MCHC include exploring its potential as a drug carrier and investigating its use as a monomer for the synthesis of biodegradable polymers.
合成法
The synthesis of MCHC can be achieved through various methods, including the reaction of 2-methylcyclohexanecarboxylic acid with methanol in the presence of a catalyst. Another method involves the reaction of 2-methylcyclohexanecarboxylic acid with methanesulfonyl chloride followed by the addition of methanol. The yield of MCHC varies depending on the method used, and it can range from 50% to 90%.
科学的研究の応用
MCHC has been extensively studied for its potential applications in various fields, including organic synthesis, drug delivery, and material science. In organic synthesis, MCHC has been used as a building block for the synthesis of various compounds. In drug delivery, MCHC has been used as a carrier for the delivery of drugs to specific targets. In material science, MCHC has been used as a monomer for the synthesis of various polymers.
特性
CAS番号 |
106044-97-7 |
|---|---|
製品名 |
2-Methylcyclohexane-1-carboxylate |
分子式 |
C8H13O2- |
分子量 |
141.19 g/mol |
IUPAC名 |
2-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H14O2/c1-6-4-2-3-5-7(6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/p-1 |
InChIキー |
VSKXJRZPVDLHFY-UHFFFAOYSA-M |
SMILES |
CC1CCCCC1C(=O)[O-] |
正規SMILES |
CC1CCCCC1C(=O)[O-] |
同義語 |
2-METHYLCYCLOHEXYLFORMATE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



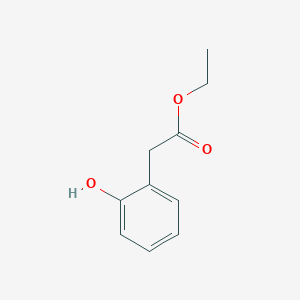
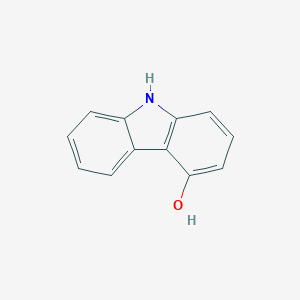
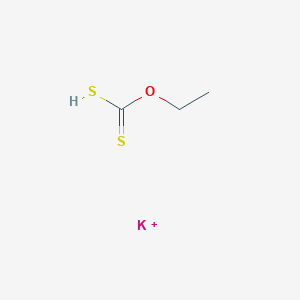
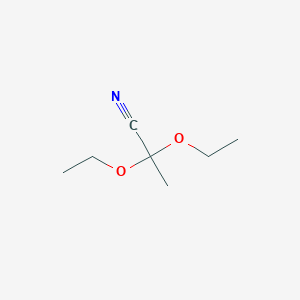
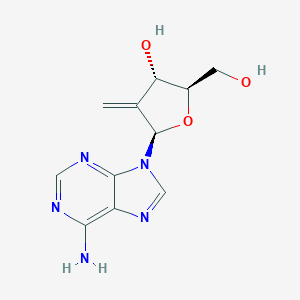
![[9,9'-Biphenanthrene]-10,10'-diol](/img/structure/B19973.png)
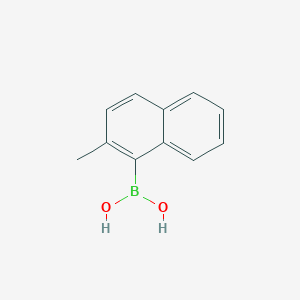
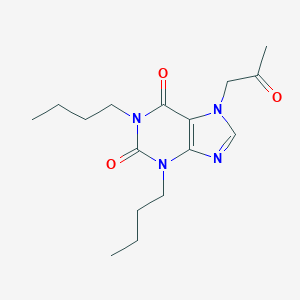
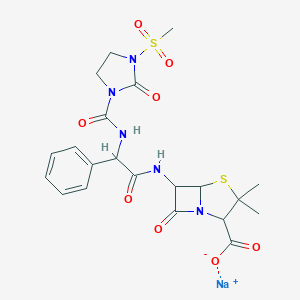
![(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B19988.png)
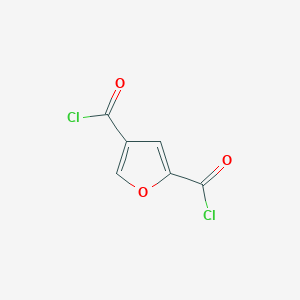
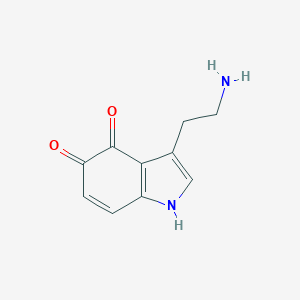
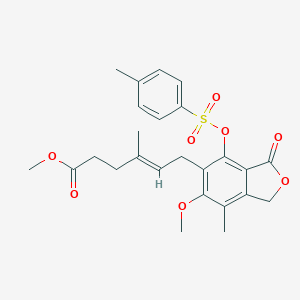
![2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B20006.png)